molecular formula C19H20Cl2FN3O3S2 B2385244 2-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1216812-73-5

2-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No. B2385244
M. Wt: 492.41
InChI Key: QCLRXZBAUSEZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C19H20Cl2FN3O3S2 and its molecular weight is 492.41. The purity is usually 95%.
BenchChem offers high-quality 2-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Yu et al. (2014) demonstrated the synthesis of novel derivatives similar to the compound , highlighting the use of carbodiimide condensation catalysis. These compounds were analyzed using various techniques like IR, NMR, and elemental analyses (Yu et al., 2014).
  • Research by Fedyunyaeva and Shershukov (1993) explored the synthesis of 4-(5-aryl-2-oxazolyl)benzenesulfonic acid derivatives containing a dimethylamino group, which are structurally related to the compound in focus. This study also looked into their spectral and luminescence properties (Fedyunyaeva & Shershukov, 1993).

Pharmaceutical Research

  • A study by Patel et al. (2009) synthesized and analyzed compounds including acetamides and benzothiazolinone acetamide analogs, which are structurally similar to the compound . This research was focused on antimicrobial studies (Patel et al., 2009).

Biochemical Analysis and Applications

  • Ghorab et al. (2015) conducted a study on the cytotoxic activity of some novel sulfonamide derivatives, closely related to the compound of interest. The research examined the in vitro anticancer activity against various cancer cell lines (Ghorab et al., 2015).

Molecular and Photovoltaic Studies

  • Mary et al. (2020) investigated benzothiazolinone acetamide analogs, similar to the compound in focus, for their spectroscopic properties, quantum mechanical studies, ligand-protein interactions, and photovoltaic efficiency modeling. This research aimed at understanding their potential use in dye-sensitized solar cells and as photosensitizers (Mary et al., 2020).

Antiviral Activity

  • Chen et al. (2010) synthesized and tested 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, structurally related to the compound , for their antiviral activity, specifically against the tobacco mosaic virus (Chen et al., 2010).

properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O3S2.ClH/c1-23(2)10-11-24(19-22-18-15(21)4-3-5-16(18)28-19)17(25)12-29(26,27)14-8-6-13(20)7-9-14;/h3-9H,10-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLRXZBAUSEZIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride

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